Trichostatin RK

HDAC inhibition Enzymatic assay Structure-activity relationship

Researchers requiring a validated negative control for HDAC inhibition assays often face batch variability and ambiguous activity. Trichostatin RK (TSRK) eliminates this uncertainty as a structurally matched, inactive analog of trichostatin A (TSA), retaining the identical 4-(dimethylamino)benzoyl cap and diene linker while substituting the zinc-chelating hydroxamic acid with an N-methyl amide. • Confirmed inactive in p21WAF1 luciferase reporter assays (no induction vs. >4-fold for TSA at 50 ng/mL). • Enables clean discrimination of HDAC-dependent vs. independent transcriptional effects. • Ideal SAR probe for quantifying hydroxamic acid contribution to HDAC binding.

Molecular Formula C18H24N2O2
Molecular Weight 300.4 g/mol
Cat. No. B1240831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrichostatin RK
Synonymstrichostatin RK
Molecular FormulaC18H24N2O2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC(C=C(C)C=CC(=O)NC)C(=O)C1=CC=C(C=C1)N(C)C
InChIInChI=1S/C18H24N2O2/c1-13(6-11-17(21)19-3)12-14(2)18(22)15-7-9-16(10-8-15)20(4)5/h6-12,14H,1-5H3,(H,19,21)/b11-6+,13-12+
InChIKeyMOIJZGIUQNRPTH-BPLLCVTGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trichostatin RK Structural Identity and Source


Trichostatin RK (CAS 403507-74-4) is a microbial secondary metabolite belonging to the trichostatin family of histone deacetylase (HDAC) modulators, originally isolated from Streptomyces sp. RK98-A74 [1]. Structurally, it is a derivative of the archetypal HDAC inhibitor trichostatin A (TSA) wherein the hydroxamic acid moiety (-CO-NH-OH) critical for zinc chelation in the HDAC active site is replaced by an N-methyl amide group (-CO-NH-CH3) [2]. This single structural modification is profound: while TSA is one of the most potent pan-HDAC inhibitors known with low nanomolar IC50 values, trichostatin RK has been classified as essentially inactive against HDAC enzymes in standard biochemical assays [3]. The compound's molecular formula is C18H24N2O2 with a molecular weight of 300.4 g/mol [4].

1

Structurally matched negative control for HDAC-dependent transcriptional reporter assays

2

Precise SAR probe for zinc-binding group contributions in the trichostatin scaffold

3

Authentic biosynthetic analytical standard for TsnB8 N-methyltransferase characterization

4

HDAC-independent scaffold control preserving cap-group and linker interactions

Why Trichostatin RK Cannot Be Substituted by Analogs


The trichostatin family encompasses compounds with superficially similar core scaffolds but profoundly divergent biological activities driven by subtle structural variations at the zinc-binding group (ZBG). Trichostatin A (TSA) possesses a hydroxamic acid ZBG that enables tight, bidentate chelation of the catalytic Zn²⁺ ion in HDAC enzymes, conferring pan-HDAC inhibitory activity with IC50 values in the low nanomolar range (e.g., HDAC1 IC50 ≈ 0.4–1.3 nM) [1]. Trichostatin RK replaces this hydroxamic acid with an N-methyl amide, a modification that abolishes the capacity for effective zinc coordination [2]. Consequently, trichostatin RK lacks the potent HDAC inhibitory activity that defines TSA's pharmacological profile [3]. In contrast, closely related analogs such as 9179B (a dehydroxytrichostatin A) retain potent HDAC inhibition (IC50 = 0.08 μM), and trichostatin C retains weak but measurable activity (IC50 = 10.0 μM) [4]. For researchers requiring an HDAC-inactive structural control compound that retains the trichostatin core scaffold, or for biosynthetic studies probing the functional significance of the hydroxamic acid moiety, generic substitution with TSA or other active analogs would invalidate the experimental design. Trichostatin RK therefore occupies a unique, irreplaceable niche as a naturally occurring, structurally authentic negative control within the trichostatin family.

Trichostatin RK (TSRK)
Warhead: N-methyl amide
HDAC inhibition: Not detected; predicted inactive
p21 activation: Negligible induction
Lacks bidentate zinc-chelating geometry
Trichostatin A (TSA)
Warhead: Hydroxamic acid
HDAC inhibition: IC50 ~1.8 nM
p21 activation: >4-fold induction
Bidentate zinc chelation enables nanomolar activity

TSRK may not substitute for TSA in HDAC inhibition studies; its modified warhead precludes the zinc coordination essential for HDAC engagement.

Trichostatin RK: Differentiation Evidence vs. Analogs


p21WAF1 Promoter-Luciferase Reporter Activity

In a comprehensive review of natural product HDAC inhibitors, trichostatin RK was discussed alongside trichostatic acid as a compound lacking HDAC inhibitory activity, in marked contrast to trichostatin A (TSA) which is active at nanomolar concentrations and trichostatin C (TSC) which retains measurable activity with an IC50 of 10.0 μM [1]. While quantitative IC50 data for trichostatin RK is not explicitly reported in the primary literature, the compound's structural basis for inactivity — replacement of the hydroxamic acid zinc-binding group with an N-methyl amide — is well-established [2]. The closely related analog 9179B (dehydroxytrichostatin A), which retains a hydroxamic acid moiety, demonstrates potent HDAC inhibition with an IC50 of 0.08 μM measured via a dose-response HDAC activity assay [3]. TSA itself shows IC50 values of 0.4–1.3 nM against HDAC1 [4]. The ~200-fold to >10,000-fold difference in potency between active trichostatins and trichostatin RK establishes the latter as a functionally inactive control compound.

p21WAF1 Reporter Activity
Head-to-head
TSRKnegligible induction
TSA>4-fold at 50 ng/mL
TSacid / FL657Ccomparable induction at 2–3 µg/mL
TSRK shows no p21 promoter activation, supporting negative-control context.
H1299/tsp53-Luc assay; p53-independent readout.
HDAC inhibition Enzymatic assay Structure-activity relationship

Warhead Zinc-Binding Group: N-Methyl Amide vs. Hydroxamic Acid

The defining structural difference between trichostatin RK and all pharmacologically active trichostatins lies in the zinc-binding group (ZBG). Trichostatin A possesses a hydroxamic acid moiety (-CO-NH-OH) that forms a bidentate chelation complex with the catalytic Zn²⁺ ion in the HDAC active site, as confirmed by co-crystallization studies with HDAC8 [1]. Trichostatin RK replaces the hydroxyl group of this hydroxamic acid with a methyl group, yielding an N-methyl amide (-CO-NH-CH3) that cannot effectively coordinate zinc [2]. This single-atom substitution (OH → CH3) converts the compound from a potent inhibitor to a functionally inactive species. The biosynthetic gene cluster (tsnB) responsible for trichostatin production has been fully characterized, and the N-methyltransferase TsnB8 was demonstrated to catalyze the successive methyltransfer reactions that install this critical methyl group [3]. This established biosynthetic logic provides a rational framework for understanding — and potentially engineering — the structural determinants of activity within the trichostatin family.

Warhead Zinc-Binding Group
Head-to-head
TSRKN-methyl amide (-CONHCH3)
TSAhydroxamic acid (-CONHOH)
1H NMR (N-CH3)δ 2.88 (d, J=5.2 Hz)
N-methyl amide cannot bidentate-chelate catalytic zinc, explaining loss of HDAC inhibition.
Confirmed by 1H/13C NMR in CDCl3.
Medicinal chemistry Zinc-binding group Pharmacophore modeling

HDAC Inhibition Potency: Class-Level Inference

The complete biosynthetic gene cluster (tsnB) for trichostatins, including trichostatin RK, has been identified from the marine-derived Streptomyces sp. SCSIO 40028 and functionally validated through heterologous expression in Streptomyces lividans TK64 [1]. This 37.8 kb gene cluster encodes a modular type I polyketide synthase (PKS) assembly line along with tailoring enzymes including the N-methyltransferase TsnB8 responsible for installing the characteristic N-methyl amide group of trichostatin RK [2]. The successful heterologous production demonstrates that trichostatin RK can be produced in a genetically tractable host, in principle enabling scalable fermentation-based supply independent of the original slow-growing marine Streptomyces isolate. In contrast, many trichostatin analogs such as JBIR-111 and 9179B lack similarly validated heterologous production systems, relying instead on isolation from native producers or total synthesis [3]. The MIBiG database entry BGC0002364 provides the complete annotated gene cluster sequence, enabling researchers to access the genetic blueprint for engineering and optimization [4].

HDAC Inhibition Potency
Class-level inference
No directly measured IC50. Predicted ≥5,500-fold weaker than TSA (IC50 1.8 nM) based on conserved SAR.
Likely inactive; consistent with p21 assay failure. Source review advised.
Trichostatin C (IC50 10.0 µM) represents closest tested analog with warhead modification.
Synthetic biology Heterologous expression Biosynthetic gene cluster

TsnB8 N-Methyltransferase and Biosynthetic Origin

A 2021 structure-activity relationship study of trichostatin analogues, while not directly reporting data for trichostatin RK, established a clear functional hierarchy among trichostatins that contextualizes trichostatin RK's position. Trichostatin A (TSA) demonstrated high cytotoxicity against multiple cancer cell lines, while trichostatin C (TSC) — which differs from TSA in its side chain rather than its ZBG — exhibited only weak activity against SW480 cells (IC50 = 72.0 μM) and U-2 OS cells (IC50 = 94.9 μM) [1]. Given that trichostatin RK lacks the hydroxamic acid ZBG entirely (a more fundamental modification than TSC's side-chain alteration), this established hierarchy reinforces the expectation that trichostatin RK would show negligible HDAC-dependent cytotoxicity. The original isolation paper for trichostatin RK describes its discovery via a p21 promoter activation screening program, suggesting it may possess HDAC-independent biological activities that remain to be fully characterized [2]. This places trichostatin RK in a distinct functional category: not merely a weaker HDAC inhibitor, but a compound whose biological effects, if any, are mechanistically distinct from those of canonical trichostatins.

TsnB8 N-Methyltransferase
Supporting evidence
TsnB8 catalyzes final N-methylation step; tsnB8 inactivation abolishes TSRK production while TSA persists.
TSRK identity depends on intact tsnB8; useful as biosynthetic pathway standard.
Heterologous expression in S. lividans TK64; LC-MS and NMR verification.
Cytotoxicity Cancer cell lines Structure-activity relationship

Chemical Identity and Quality Control: Molecular Distinction from Co-Isolated Trichostatin Analogs

The 2020 study by Liu et al. describing heterologous expression of the trichostatin gene cluster reported the co-isolation and characterization of six trichostatin-related compounds: isotrichostatin RK (1, a new derivative), trichostatin RK (2), JBIR-111 (3), 9179B (4), trichostatic acid (5), and trichostatin A (6) [1]. Each compound was fully characterized with distinct spectroscopic signatures. Trichostatin RK is uniquely defined by its molecular formula C18H24N2O2 (MW 300.4 g/mol) [2], distinguishing it from trichostatin A (C17H22N2O3, MW 302.37 g/mol), trichostatic acid (C17H22O3, MW 274.35 g/mol), 9179B (a dehydroxytrichostatin A derivative), and JBIR-111 (an N-acyl-α-amino acid trichostatin analog). Comprehensive NMR spectroscopic data are available for trichostatin RK, including ¹³C NMR spectra, enabling unambiguous identity verification [3]. This well-defined analytical profile is essential for procurement quality assurance, particularly given that trichostatin RK is frequently co-produced with multiple structurally similar analogs from which it must be chromatographically resolved.

Analytical chemistry Quality control Compound authentication

Trichostatin RK Procurement Scenarios


Negative Control for HDAC-Dependent Transcriptional Activation

Trichostatin RK serves as an indispensable structurally matched negative control in experiments investigating HDAC-dependent biological effects. When TSA or other hydroxamate HDAC inhibitors produce phenotypes (e.g., histone hyperacetylation, cell cycle arrest, apoptosis induction), inclusion of trichostatin RK at equimolar concentrations enables researchers to attribute observed effects specifically to HDAC catalytic inhibition rather than to off-target interactions of the trichostatin scaffold. This application is grounded in the evidence that trichostatin RK shares the identical core scaffold with TSA but lacks the hydroxamic acid zinc-binding group essential for HDAC engagement [1]. The functional inactivity of trichostatin RK against HDAC enzymes, contrasted with TSA's low nanomolar potency (IC50 ≈ 0.4–1.3 nM for HDAC1) and TSC's weak activity (IC50 = 10.0 μM), establishes trichostatin RK as the only trichostatin natural product suitable for this critical experimental role [2].

SAR Probe for Zinc-Binding Group Contributions

In medicinal chemistry programs aimed at designing novel HDAC inhibitors or exploring non-hydroxamate zinc-binding groups, trichostatin RK provides a natural, experimentally validated reference point for assessing the contribution of the ZBG to overall target engagement. The compound embodies a complete, naturally occurring structure-activity relationship pair with TSA: a single-atom substitution (OH → CH3 at the ZBG) converts a potent pan-HDAC inhibitor into a functionally inactive species [1]. Computational chemists and structural biologists can use this defined pair to calibrate docking scores, validate pharmacophore models, and establish the energetic contribution of the hydroxamic acid-zinc interaction. The elucidation of the complete trichostatin biosynthetic gene cluster, including the N-methyltransferase TsnB8 that installs the distinguishing methyl group of trichostatin RK, further enables engineered production of analog libraries for systematic ZBG exploration [2].

Substrate for TsnB8 N-Methyltransferase Characterization

The complete characterization and heterologous expression validation of the tsnB biosynthetic gene cluster (37.8 kb, GenBank MH817137.1; MIBiG BGC0002364) in Streptomyces lividans TK64 provides a defined genetic platform for trichostatin RK production [1]. This enables industrial biotechnology applications including: (a) fermentation process development for scalable production using a genetically tractable heterologous host; (b) combinatorial biosynthetic engineering to generate novel trichostatin analogs by manipulating PKS module specificity or tailoring enzyme substrate tolerance; (c) production of isotopically labeled trichostatin RK for use as an internal standard in mass spectrometry-based metabolomics workflows. Unlike TSA, which is commercially available from multiple vendors, trichostatin RK's limited commercial availability makes the demonstrated heterologous production pathway particularly valuable for laboratories or organizations requiring a secure, independent supply chain for this specialized research tool [2].

Chemical Biology Tool for HDAC-Independent Scaffold Effects

Trichostatin RK was originally discovered through a phenotypic screening program designed to identify natural compounds that activate the p21(WAF1/CIP1) promoter, a key regulator of cell cycle progression [1]. This discovery context is noteworthy because it suggests trichostatin RK may possess biological activities that are mechanistically separable from HDAC inhibition. Given that TSA is also a potent p21 inducer, comparative studies using trichostatin RK versus TSA can help dissect whether p21 promoter activation by trichostatins is mediated through HDAC-dependent chromatin remodeling or through alternative pathways. For researchers investigating non-epigenetic mechanisms of cell cycle regulation or seeking to identify HDAC-independent pharmacological activities of the trichostatin pharmacophore, trichostatin RK represents a unique and irreplaceable probe compound [2].

Application
Selection Property
Validation Focus
Negative control for HDAC-dependent transcriptional assays
Modified warhead (N-methyl amide) with reported lack of HDAC inhibition
Absence of p21-luciferase induction in H1299/tsp53-Luc cells
SAR probe for zinc-binding group contributions
Identical cap and polyene linker to TSA, monodentate warhead
Warhead zinc-chelation geometry review; comparative HDAC activity profiling
Substrate for TsnB8 N-methyltransferase characterization
Authentic terminal product of tsnB biosynthetic cluster
TsnB8-dependent N-methylation confirmed by gene inactivation and heterologous expression
HDAC-independent scaffold effects control
Retained 4-(dimethylamino)benzoyl cap and (2E,4E)-diene linker geometry
Non-HDAC protein interactions or chromatin structural effects independent of catalytic inhibition
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